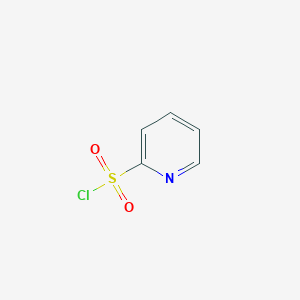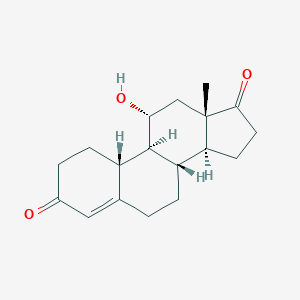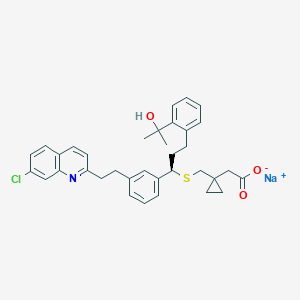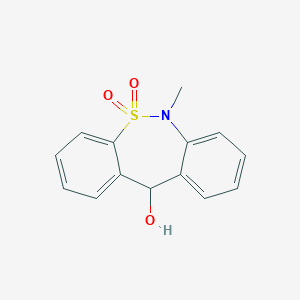
2,4-二氨基-6,7-二甲氧基喹唑啉
描述
Synthesis Analysis
The synthesis of 2,4-diamino-6,7-dimethoxyquinazoline derivatives typically involves intramolecular cyclization processes. One method described involves the LDA- or ZnCl2-mediated cyclization of N-[1-(dialkylamino)ethylidene]-2-cyano-4,5-dimethoxyaniline, leading to a series of 2,4-diamino-6,7-dimethoxyquinoline derivatives with high binding affinities for alpha 1-adrenoceptors (Campbell, Hardstone, & Palmer, 1988).
Molecular Structure Analysis
The molecular structure of 2,4-diamino-6,7-dimethoxyquinazoline and its derivatives is crucial for their binding affinity to adrenergic receptors. These compounds display a high degree of selectivity and potency, attributed to the specific arrangement of their functional groups, which facilitates efficient binding to the receptor sites (Campbell, Davey, Hardstone, Lewis, & Palmer, 1987).
Chemical Reactions and Properties
2,4-Diamino-6,7-dimethoxyquinazoline undergoes various chemical reactions, contributing to its versatility in medicinal chemistry applications. The introduction of different substituents through reactions such as alkylation, acylation, and nucleophilic substitution allows for the modification of its chemical properties and biological activity (Wilson, 2001).
Physical Properties Analysis
The physical properties of 2,4-diamino-6,7-dimethoxyquinazoline, such as solubility, melting point, and crystal structure, are influenced by its molecular configuration. These properties are essential for the compound's application in drug formulation and delivery. Studies have explored the crystal structure of 2,4-diamino-6,7-dimethoxyquinazoline derivatives, providing insights into their stability and reactivity (Lai, Bo, & Huang, 1997).
Chemical Properties Analysis
The chemical properties of 2,4-diamino-6,7-dimethoxyquinazoline, including its reactivity, acidity, basicity, and photochemical behavior, play a crucial role in its biological activity. Its ability to form hydrogen bonds and interact with biological molecules is fundamental to its mechanism of action as a pharmacological agent (Campbell, Hardstone, & Palmer, 1988).
科学研究应用
1. G9a Inhibitors in Epigenetic Regulation
- Summary of Application: 2,4-Diamino-6,7-dimethoxyquinazoline derivatives have been identified as inhibitors of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . These compounds are potent, substrate competitive inhibitors of G9a .
- Methods of Application: The compounds were designed and synthesized, and their ability to inhibit G9a was investigated . Molecular docking was carried out to explain the observed in vitro data .
- Results: The studies led to improved understanding of the key pharmacophoric features of BIX-01294 and the identification of a new core quinoline inhibitory scaffold, which retains excellent potency and high selectivity .
2. Biological Applications of Quinazoline Derivatives
- Summary of Application: Quinazoline and quinazolinone derivatives, including 2,4-Diamino-6,7-dimethoxyquinazoline, have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
- Methods of Application: Various substituted quinazolines and quinazolinones are synthesized and their biological activities are investigated .
- Results: The derivatives displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
3. Alpha-Antagonists and Antihypertensive Agents
- Summary of Application: A series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives was synthesized for evaluation as alpha-antagonists and antihypertensive agents .
- Methods of Application: The compounds were synthesized and their alpha-antagonist and antihypertensive properties were evaluated .
- Results: The results of the evaluation are not specified in the available data .
安全和危害
The safety data sheet for a similar compound, 2,4-Dichloro-6,7-dimethoxyquinazoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
6,7-dimethoxyquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIPYVXKMWNKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399556 | |
| Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6,7-dimethoxyquinazoline | |
CAS RN |
60547-96-8 | |
| Record name | 6,7-Dimethoxy-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60547-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diamino-6,7-dimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIAMINO-6,7-DIMETHOXYQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8C5VTG33W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)






